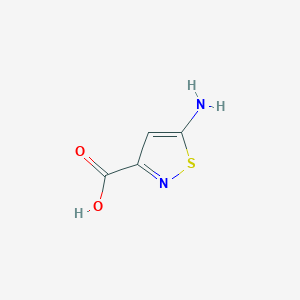

5-Aminoisothiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15845442

Molecular Formula: C4H4N2O2S

Molecular Weight: 144.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N2O2S |

|---|---|

| Molecular Weight | 144.15 g/mol |

| IUPAC Name | 5-amino-1,2-thiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C4H4N2O2S/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8) |

| Standard InChI Key | ZUQLZDQZGSSWRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SN=C1C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The isothiazole core of 5-aminoisothiazole-3-carboxylic acid consists of a five-membered ring with sulfur at position 1 and nitrogen at position 2. The amino () and carboxylic acid () substituents are located at positions 5 and 3, respectively (Figure 1). This arrangement creates a polarized electronic environment, enhancing its solubility in polar solvents like water and methanol compared to non-functionalized isothiazoles.

Table 1: Key Physicochemical Properties

While experimental data for the exact melting and boiling points of 5-aminoisothiazole-3-carboxylic acid remain limited, analogous thiazole derivatives such as 2-aminothiazole-5-carboxylic acid exhibit melting points of 214–216°C and boiling points near 415°C . These values suggest similar thermal stability for the isothiazole variant due to shared aromaticity and hydrogen-bonding capabilities.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-aminoisothiazole-3-carboxylic acid typically involves cyclization reactions using precursors like β-ethoxyacrylamides or functionalized thioamides. A method adapted from thiazole synthesis involves the following steps :

-

Bromination: Treatment of β-ethoxyacrylamide with -bromosuccinimide (NBS) in a dioxane-water mixture at controlled temperatures (0–25°C) to achieve α-bromination .

-

Cyclization: Reaction of the brominated intermediate with thiourea under reflux conditions (80°C) to form the isothiazole ring .

-

Functionalization: Hydrolysis or coupling reactions to introduce the carboxylic acid and amino groups.

This approach avoids the use of air-sensitive reagents like -butyllithium, making it scalable for industrial production . Yields exceeding 90% have been reported for analogous thiazole derivatives under optimized conditions .

Challenges in Synthesis

Key challenges include:

-

Chemoselectivity: Avoiding competing bromination at the amide nitrogen or aromatic rings .

-

Steric Hindrance: Bulky substituents on the aniline component can reduce coupling efficiency during functionalization .

-

Purification: Separation of byproducts like unreacted thiourea requires careful crystallization or chromatography.

Biological Activities and Mechanisms

Antimicrobial Properties

5-Aminoisothiazole-3-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies highlight their efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like isoniazid. The mechanism likely involves inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.

Table 2: Biological Activity Data

| Organism/Application | Activity | Source |

|---|---|---|

| Mycobacterium tuberculosis | MIC: 2–4 µg/mL | |

| Leukemia cell lines | IC₅₀: 10–50 µM (analogs) | , |

Applications in Medicinal Chemistry

Drug Design and Optimization

The carboxylic acid and amino groups serve as handles for derivatization, enabling the creation of amides, esters, and heterocyclic fused systems. For example:

-

Amide Formation: Coupling with substituted anilines enhances bioavailability and target specificity .

-

Metal Complexation: Coordination with transition metals like platinum or ruthenium may yield anticancer agents .

Case Study: Antitubercular Agents

A 2024 study synthesized 15 derivatives of 5-aminoisothiazole-3-carboxylic acid, identifying two lead compounds with MICs of 2 µg/mL against drug-resistant M. tuberculosis. These derivatives disrupted cell wall synthesis by inhibiting InhA, validated through molecular docking simulations.

Future Perspectives

-

Synthetic Methodology: Development of enantioselective routes to access chiral derivatives for neurological applications .

-

Drug Delivery Systems: Encapsulation in nanoparticles to improve pharmacokinetics.

-

Target Identification: High-throughput screening to uncover novel biological targets beyond antimicrobial and anticancer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume